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Compound of Interest

Compound Name: 2-Amino-6-bromonicotinic acid

Cat. No.: B570901 Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationships of novel chemical entities is paramount. While the specific biological

activities of 2-Amino-6-bromonicotinic acid derivatives remain largely unexplored in publicly

available scientific literature, a comparative analysis of structurally related compounds,

particularly halogenated and non-halogenated 2-aminonicotinic acid and 2-aminopyridine

derivatives, provides valuable insights into their potential as therapeutic agents. This guide

synthesizes the existing data on analogous compounds, offering a predictive glimpse into the

prospective antimicrobial and anticancer properties of this nascent chemical space.

The core structure of 2-aminonicotinic acid has served as a versatile scaffold for the

development of various biologically active molecules. The introduction of a halogen atom, such

as bromine or chlorine, at the 6-position is anticipated to modulate the lipophilicity and

electronic properties of the molecule, potentially enhancing its interaction with biological targets

and thereby influencing its efficacy and spectrum of activity.

Comparative Anticancer Activity of Structurally
Related Pyridine Derivatives
While specific data for 2-Amino-6-bromonicotinic acid derivatives is not available, studies on

other substituted 2-aminopyridine derivatives have demonstrated significant cytotoxic potential

against various cancer cell lines. These findings suggest that the 2-aminopyridine core is a

promising pharmacophore for the design of novel anticancer agents. The introduction of

different substituents allows for the fine-tuning of their activity and selectivity.
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For instance, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives

have shown potent cytotoxic effects. The inhibitory concentrations (IC50) of these compounds

against various cancer cell lines are summarized in the table below, highlighting the potential of

the substituted 2-aminopyridine scaffold.

Compound ID
Prostate Cancer
(PC3) IC50 (µM)

Cervical Cancer
(HeLa) IC50 (µM)

Reference

S1 0.45 1.2 [1]

S2 0.85 74.1 [1]

S3 0.1 5.3 [1]

S4 0.56 3.8 [1]

5-Fluorouracil

(Standard)
7.49 Not Reported [1]

Comparative Antimicrobial Activity of Nicotinic Acid
Derivatives
Nicotinic acid and its derivatives have a long-standing history in medicinal chemistry, with many

compounds exhibiting a broad spectrum of antimicrobial activities. The functionalization of the

nicotinic acid backbone has led to the discovery of potent antibacterial and antifungal agents.

A study on new 4-thiazolidinones of nicotinic acid with a 2-amino-6-methylbenzothiazole moiety

demonstrated notable antimicrobial activity. Although not direct derivatives of 2-Amino-6-
bromonicotinic acid, these compounds share the core nicotinic acid structure and provide a

basis for comparison. The minimum inhibitory concentration (MIC) values for some of these

derivatives against various microbial strains are presented below.
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Compound ID
S. aureus MIC
(µg/mL)

E. coli MIC
(µg/mL)

C. albicans
MIC (µg/mL)

Reference

6a 250 500 500 [2]

6b 250 500 500 [2]

6c 125 250 250 [2]

6d 125 250 250 [2]

Ampicillin

(Standard)
250 100 - [2]

Chloramphenicol

(Standard)
250 50 - [2]

Griseofulvin

(Standard)
- - 500 [2]

Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of

anticancer and antimicrobial activities of novel compounds, which would be applicable to the

study of 2-Amino-6-bromonicotinic acid derivatives.

Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay
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Seed cells in 96-well plates

Incubate for 24h

Treat cells with compounds at various concentrations

Incubate for 48-72h

Add MTT solution to each well

Incubate for 4h to allow formazan formation

Add solubilizing agent (e.g., DMSO)

Measure absorbance at 570 nm

Calculate IC50 values
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Prepare serial dilutions of the test compound in broth

Inoculate each well with a standardized microbial suspension

Incubate at the appropriate temperature and duration

Observe for visible growth (turbidity)

Identify the lowest concentration with no visible growth (MIC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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